Functional Profile: Uncharacterized Pharmacological Activity Versus Well-Studied Kinase Inhibitors
A search of authoritative pharmacological databases, including ChEMBL and BindingDB, returned no quantitative activity data (IC50, Ki, etc.) for 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one (CAS 1092281-08-7) [1]. In a direct comparison, the structurally related pyrrolo[3,4-d]pyrimidine analogs, such as those found in patent US9260439, demonstrate potent, quantifiable activity, for instance, compound 194 with an IC50 of 92 nM against PI3K p110delta [2]. This stark contrast in data availability is the primary differentiating factor; the target compound's lack of characterized bioactivity positions it as a precursor for creating novel, potentially patentable chemical matter, rather than a pre-validated tool for target engagement.
| Evidence Dimension | Publicly available target-specific bioactivity data (IC50/Ki) |
|---|---|
| Target Compound Data | No data available in ChEMBL or BindingDB. |
| Comparator Or Baseline | Structurally related analog (US9260439, Compound 194): IC50 = 92 nM against PI3K p110delta. |
| Quantified Difference | Not calculable due to absence of data for the target compound. |
| Conditions | Database search in ChEMBL and BindingDB vs. biochemical PI3K p110delta assay for the comparator. |
Why This Matters
The absence of data confirms this compound is an unexplored chemical space, making it valuable for de novo intellectual property generation but inappropriate for projects requiring a pre-validated probe with a known Ki.
- [1] BindingDB. (2024). Database search for CAS 1092281-08-7. www.bindingdb.org. View Source
- [2] BindingDB BDBM207217. Affinity Data for US9260439, 194: IC50 92 nM against PI3K p110delta. www.bindingdb.org. View Source
